Tetrakis(3-fluorophenyl)silane
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Overview
Description
Tetrakis(3-fluorophenyl)silane is an organosilicon compound with the molecular formula C24H16F4Si. It is characterized by the presence of four 3-fluorophenyl groups attached to a central silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(3-fluorophenyl)silane can be synthesized through the reaction of silicon tetrachloride with 3-fluorophenylmagnesium bromide (Grignard reagent) in anhydrous ether. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Si(C}_6\text{H}_4\text{F})_4 + 4 \text{MgBrCl} ]
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the fluorophenyl groups are replaced by other functional groups.
Reduction Reactions: The compound can be reduced using hydride donors such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Reagents like halides or nucleophiles in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Various substituted silanes depending on the nucleophile used.
Reduction: Silanes with reduced phenyl groups.
Oxidation: Silanes with oxidized phenyl groups.
Scientific Research Applications
Tetrakis(3-fluorophenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tetrakis(3-fluorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, facilitated by the electron-withdrawing nature of the fluorine atoms .
Comparison with Similar Compounds
- Tetrakis(pentafluorophenyl)silane
- Tetrakis(3-(trifluoromethyl)phenyl)silane
- Phenyltris(3-fluorophenyl)silane
- Tetrakis(3-chlorophenyl)silane
Comparison: Tetrakis(3-fluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which imparts distinct electronic properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wider range of applications .
Properties
CAS No. |
3869-53-2 |
---|---|
Molecular Formula |
C24H16F4Si |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
tetrakis(3-fluorophenyl)silane |
InChI |
InChI=1S/C24H16F4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H |
InChI Key |
VYHIWIVETIMKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F |
Origin of Product |
United States |
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